![molecular formula C15H22N6O2 B2355125 Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate CAS No. 2379978-83-1](/img/structure/B2355125.png)
Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate
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Description
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . These types of compounds are often used in the synthesis of energetic materials .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar [1,2,4]triazolo[4,3-b]pyridazine-based energetic materials have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Scientific Research Applications
Antioxidant Properties
Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate and its derivatives have been studied for their antioxidant properties. For instance, derivatives of 8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones, a related compound, were synthesized and evaluated for their antioxidant activities. These substances exhibited both antioxidant and prooxidant properties, depending on their structure, with certain derivatives showing significant potential as antioxidant agents (Novodvorskyi et al., 2020).
Structural and Theoretical Analysis
Research into the structural aspects and theoretical calculations of similar compounds, like 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, has been conducted. These studies include X-ray diffraction analysis, density functional theory calculations, and assessment of intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Sallam et al., 2021).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for compounds in this chemical class. For example, the synthesis of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines was achieved through oxidative intramolecular cyclization, showcasing advanced techniques in synthetic chemistry and the creation of novel compounds with potential pharmacological applications (Aggarwal et al., 2019).
Biochemical Applications
Some derivatives of [1,2,4]triazolo[4,3-a]pyrazin-3-one, which are structurally related to the query compound, have been identified as potent and selective human A2A adenosine receptor antagonists. They show promise as neuroprotective agents in oxidative stress-related diseases, suggesting potential therapeutic applications in neurology and pharmacology (Falsini et al., 2019).
properties
IUPAC Name |
tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-15(2,3)23-14(22)20-8-4-7-19(9-10-20)13-6-5-12-17-16-11-21(12)18-13/h5-6,11H,4,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSLIUDFUNIBQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NN3C=NN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate |
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